molecular formula C4H8N2O4 B556916 2,3-Diaminosuccinic acid CAS No. 29276-73-1

2,3-Diaminosuccinic acid

Cat. No.: B556916
CAS No.: 29276-73-1
M. Wt: 148.12 g/mol
InChI Key: PGNYNCTUBKSHHL-UHFFFAOYSA-N
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Description

2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4. It is also known as meso-2,3-diaminosuccinic acid. This compound is characterized by the presence of two amino groups and two carboxyl groups, making it a diamino dicarboxylic acid. It is a crystalline solid that is soluble in water and has a melting point of approximately 304°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired compound. This biotechnological approach is favored for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diaminosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diaminosuccinic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as D-aspartate oxidase, leading to the production of ammonia and other metabolites. These interactions are crucial for understanding its role in amino acid metabolism and its potential therapeutic applications .

Comparison with Similar Compounds

  • 2,4-Diaminobutyric acid
  • 2,6-Diaminopimelic acid
  • Aspartic acid

Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical properties and reactivity. Unlike 2,4-diaminobutyric acid and 2,6-diaminopimelic acid, this compound has a meso form, making it optically inactive. This unique structure allows it to participate in specific biochemical pathways and reactions that are not accessible to its structural analogs .

Properties

IUPAC Name

2,3-diaminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYNCTUBKSHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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